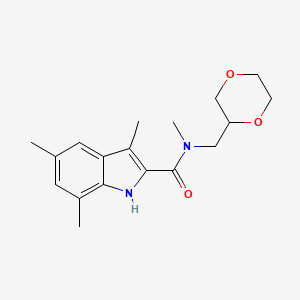

N-(1,4-二氧六环-2-基甲基)-N,3,5,7-四甲基-1H-吲哚-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of indole derivatives typically involves strategies aimed at constructing the indole core, followed by functionalization to introduce various substituents. For compounds similar to N-(1,4-dioxan-2-ylmethyl)-N,3,5,7-tetra-methyl-1H-indole-2-carboxamide, multi-step synthetic routes are common, involving initial formation of the indole scaffold, then subsequent addition or modification to introduce specific groups like dioxane and carboxamide functionalities. Methods such as the Fischer indole synthesis, or more contemporary approaches like metal-catalyzed cross-coupling reactions, may be employed to assemble the complex architecture of such molecules (Katritzky et al., 1996).

Molecular Structure Analysis

Indole derivatives exhibit a wide range of molecular arrangements due to the versatility of the indole ring system, which can engage in various intermolecular interactions. Structural analyses, typically through X-ray crystallography, reveal how substituents influence the overall molecular conformation and packing in the solid state. For instance, the introduction of a dioxane or carboxamide group can significantly affect the molecule's hydrogen bonding potential and, consequently, its crystal packing and stability (Al-Ostoot et al., 2019).

科学研究应用

药物化学应用

吲哚衍生物因其治疗潜力而被广泛研究。例如,吲哚乙酰胺衍生物已被合成并分析其抗炎特性。这些化合物靶向环氧合酶 COX-1 和 COX-2 结构域,这已通过计算机模拟研究得到证实。这些化合物的几何优化和相互作用能研究提供了对其稳定性和作为抗炎药的潜力的见解 (F. H. Al-Ostoot 等,2020)。

合成方法

Rh(III) 催化的吲哚和碘鎓卡宾之间的化学分歧环化反应展示了一种获得合成上重要的三环和四环氮杂环的创新合成方法。该方法提供了对具有广泛官能团耐受性的复杂分子骨架的快速获取,展示了吲哚衍生物在合成化学中的多功能性 (Saiprasad N. Nunewar 等,2021)。

抗胆碱酯酶活性

带有色胺基部分的香豆素-3-甲酰胺已被合成并评估其抗胆碱酯酶活性,显示出对 AChE 的显着抑制活性。这些研究突出了吲哚衍生物在开发治疗神经系统疾病(如阿尔茨海默病)中的潜力 (Samaneh Ghanei-Nasab 等,2016)。

材料科学

吲哚衍生物还可在材料科学中找到应用,特别是在合成具有特定性质的聚合物和材料中。例如,由酰胺-吲哚化合物引发的 L-丙交酯的开环聚合说明了吲哚衍生物在开发具有可控分散性和分子量(这对生物医学应用至关重要)的环境友好型聚合物中的作用 (S. Koeller 等,2009)。

属性

IUPAC Name |

N-(1,4-dioxan-2-ylmethyl)-N,3,5,7-tetramethyl-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3/c1-11-7-12(2)16-15(8-11)13(3)17(19-16)18(21)20(4)9-14-10-22-5-6-23-14/h7-8,14,19H,5-6,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJQOFGIAFIINF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N(C)CC3COCCO3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl (2-{[(4-fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5590783.png)

![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(3-furoyl)piperidine](/img/structure/B5590785.png)

![3-(1-methyl-1H-imidazol-2-yl)-1-[2-(phenylsulfonyl)ethyl]piperidine](/img/structure/B5590787.png)

![3-({[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5590791.png)

![8-(2-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B5590803.png)

![{3-(3-methylbut-2-en-1-yl)-1-[(6-methylpyridin-2-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5590813.png)

![N-[1-(5-methyl-1H-benzimidazol-2-yl)propyl]-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5590817.png)

![4-(2-methoxyphenyl)-N-[3-(2-nitrophenyl)-2-propen-1-ylidene]-1-piperazinamine](/img/structure/B5590820.png)

![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-fluorobenzenesulfonamide](/img/structure/B5590827.png)

![N-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5590832.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B5590841.png)

![2-[(2-chlorobenzyl)thio]-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5590849.png)

![4-{[(5-bromo-2-thienyl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5590875.png)

![1-{2-[3-cyclopropyl-1-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]ethyl}pyridin-2(1H)-one](/img/structure/B5590882.png)